1,2,6-Trimethyl-4(1H)-pyridinone
Description
Context and Significance within Pyridinone Chemistry
Pyridinones are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. frontiersin.org Depending on the relative positions of these functionalities, they exist as 2-pyridinones or 4-pyridinones. frontiersin.org These structures are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. nih.govsci-hub.se
The significance of the pyridinone core lies in its versatile chemical properties. It can act as both a hydrogen bond donor and acceptor, a crucial feature for interacting with biological macromolecules like proteins and enzymes. frontiersin.orgnih.gov Furthermore, pyridinones serve as effective bioisosteres for other chemical groups such as amides, phenyls, and other nitrogen- or oxygen-containing heterocycles. nih.govsci-hub.se This bioisosteric replacement can modulate a molecule's properties, including its lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters in drug design. nih.gov
The pyridinone scaffold is a component of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. frontiersin.orgsci-hub.se This has made the pyridinone structure a focal point for the development of new therapeutic agents. frontiersin.org
Overview of Key Research Trajectories and Academic Relevance for 1,2,6-Trimethyl-4(1H)-pyridinone
While specific research trajectories for this compound are not well-defined in the available literature, the academic relevance of pyridinone derivatives, in general, is centered on their application in drug discovery and development. frontiersin.orgnih.gov Research in this area typically involves the synthesis of various pyridinone analogues and the evaluation of their biological activities. frontiersin.org
A significant area of investigation is the role of pyridinones as kinase hinge-binding motifs. frontiersin.org Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridinone structure can effectively interact with the hinge region of kinases, a key area for inhibitor binding.
Another important research avenue is the use of pyridinones in fragment-based drug design. frontiersin.org In this approach, small molecular fragments, like the pyridinone core, that bind to a biological target are identified and then elaborated into more potent lead compounds. The physicochemical properties of the pyridinone scaffold, which can be fine-tuned through chemical modification, make it an attractive building block in this strategy. frontiersin.org
Given the established importance of the pyridinone core, academic research involving this compound would likely explore its potential in these and other areas of medicinal chemistry. The specific substitution pattern of three methyl groups on the pyridinone ring would influence its steric and electronic properties, potentially leading to unique biological activities or improved physicochemical characteristics compared to other pyridinone derivatives. However, without dedicated studies on this specific compound, its precise academic relevance and research trajectories remain a matter of speculation based on the broader understanding of the pyridinone class.
Compound Properties
| Property | Value |
| Chemical Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 767-83-9 |
Structure
3D Structure
Properties
IUPAC Name |
1,2,6-trimethylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10)5-7(2)9(6)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVUMEAPZKTOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303340 | |
| Record name | 1,2,6-Trimethyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-83-9 | |
| Record name | NSC157910 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,6-Trimethyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6-TRIMETHYL-4(1H)-PYRIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 1,2,6 Trimethyl 4 1h Pyridinone
Electrophilic and Nucleophilic Reactions of the Pyridinone Core
The 4-pyridinone ring system, as exemplified by 1,2,6-trimethyl-4(1H)-pyridinone, exhibits a rich and varied reactivity profile, capable of engaging in both electrophilic and nucleophilic reactions. The electronic nature of the ring is influenced by the electron-donating effects of the N-methyl and the two C-methyl groups, as well as the electron-withdrawing character of the carbonyl group. This electronic interplay dictates the regioselectivity of its reactions.
The oxygen atom of the carbonyl group is a primary site for electrophilic attack, such as protonation or alkylation, which enhances the electrophilicity of the ring carbons. Conversely, the pyridinone ring can act as a nucleophile. For instance, the Vilsmeier-Haack reaction, a classic electrophilic substitution, introduces a formyl group onto the pyridinone core. In the case of 1,2-dimethyl-4(1H)-pyridone, this reaction has been shown to occur at the C-3 position.
Nitration of this compound with nitric acid in the presence of sulfuric acid leads to the formation of 1,2,6-trimethyl-3-nitro-4(1H)-pyridinone. This electrophilic substitution reaction underscores the nucleophilic character of the C-3 and C-5 positions of the pyridinone ring.
The nucleophilicity of the pyridinone core is further demonstrated in its reactions with various alkylating and acylating agents. The outcomes of these reactions, however, can be sensitive to the reaction conditions, with substitution possible at either the exocyclic oxygen or the nitrogen atom, as well as at the carbon atoms of the ring.
Oxidative and Reductive Transformations of this compound
The response of this compound to oxidative and reductive conditions has been a subject of detailed investigation, revealing pathways to a variety of transformed products.
Under oxidative conditions, the fate of the pyridinone ring can vary. While strong oxidizing agents can lead to ring-opening and degradation, more controlled oxidations can yield specific products. For instance, the oxidation of pyridinones can lead to the formation of endoperoxides, which are themselves valuable synthetic intermediates.
Reductive transformations of the 4-pyridinone ring system are well-documented. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for the reduction of the pyridinone double bonds, leading to the corresponding piperidinone. The specific conditions of the hydrogenation, such as pressure, temperature, and catalyst choice, can influence the stereochemical outcome of the reduction.
Reduction of the carbonyl group in 4-pyridinones can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH4). This reaction typically yields the corresponding 4-hydroxypyridine (B47283) derivative. The regioselectivity of the reduction can be influenced by the substituents on the pyridinone ring.
Cycloaddition and Rearrangement Reactions Involving Pyridinone Systems
Pyridinone systems, including this compound, are versatile platforms for cycloaddition and rearrangement reactions, providing access to complex polycyclic structures.
Photochemical [2+2] cycloaddition reactions of 4-pyridinones with alkenes have been reported to yield cyclobutane-fused piperidinones. These reactions proceed via the excitation of the pyridinone chromophore, followed by interception by the alkene. The regioselectivity and stereoselectivity of these cycloadditions are often high, making them a powerful tool in organic synthesis.
Diels-Alder reactions involving pyridinone systems have also been explored. The pyridinone can act as either the diene or the dienophile, depending on the electronic nature of the reaction partner. When the pyridinone acts as a diene, it can react with electron-deficient dienophiles to form bicyclic adducts.
Rearrangement reactions of pyridinone derivatives can be triggered by thermal or photochemical stimuli. For example, certain substituted pyridinones have been shown to undergo ring-contraction rearrangements to yield pyrrole (B145914) derivatives. The specific pathway of the rearrangement is highly dependent on the substitution pattern of the pyridinone ring.
Elucidation of Reaction Mechanisms in this compound Chemistry
The elucidation of reaction mechanisms in pyridinone chemistry is crucial for understanding and predicting their reactivity. A combination of experimental techniques and computational studies has been employed to unravel the intricate details of these transformations.
Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for investigating the mechanisms of pyridinone reactions. DFT calculations can be used to model the structures of reactants, transition states, and products, providing insights into the energetics of different reaction pathways. These theoretical studies can help to rationalize experimentally observed regioselectivities and stereoselectivities.
For instance, computational studies on the electrophilic substitution of pyridinones can help to explain why substitution occurs preferentially at the C-3 position. By calculating the electron density at different positions on the pyridinone ring, it is possible to identify the most nucleophilic sites.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the characterization of reaction intermediates and products, which is a cornerstone of mechanistic elucidation. In situ monitoring of reactions by NMR can allow for the direct observation of transient species, providing direct evidence for proposed reaction mechanisms.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies in Non Clinical Contexts
Design and Synthesis of 1,2,6-Trimethyl-4(1H)-pyridinone Analogues
The synthesis of analogues of this compound is a well-established area of chemical research, employing various strategies to modify the core pyridinone ring. These modifications are designed to probe the chemical space around the scaffold and to fine-tune its properties for specific research applications.
The pyridinone scaffold allows for substitutions at the nitrogen atom (N-1) and at various positions on the carbon ring (e.g., C-3, C-5). Synthetic routes often begin with accessible starting materials, such as kojic acid, which can be converted to a pyridone structure. kcl.ac.uk For instance, the synthesis of 3-hydroxy-4(1H)-pyridone analogues involves a stepwise conversion where substitutions can be introduced. kcl.ac.uk
A common synthetic strategy includes the Mannich reaction, which can introduce aminomethyl groups onto the pyridinone ring, as demonstrated in the synthesis of 3-((Dimethylamino)methyl)-5-methoxy-4(1H)-pyridone. kcl.ac.uk Further modifications, such as methylation and subsequent reactions, allow for the creation of a diverse library of analogues. kcl.ac.uk Another approach involves multi-component reactions, which can efficiently generate polysubstituted pyridinone derivatives in a single step. For example, the cyclization of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with an ammonium (B1175870) source can yield various 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones. researchgate.net
Table 1: Examples of Synthesized Pyridinone Analogues and Precursors
| Compound Name | Starting Material | Key Reaction Type | Reference |
|---|---|---|---|
| 3-((Dimethylamino)methyl)-5-methoxy-4(1H)-pyridone | 3-Methoxy-4(1H)-pyridone | Mannich reaction | kcl.ac.uk |
| 2-Hydroxymethyl-5-methoxy-4H-pyran-4-one | Kojic Acid | Stepwise conversion | kcl.ac.uk |
| 6-Organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones | 3-Polyfluoroalkyl-3-oxopropanoates, Methyl ketones | Three-component cyclization | researchgate.net |
| 2,6-di(pyridin-2-yl)pyridin-4(1H)-one | Ethyl picolinate (B1231196), Acetone | Kröhnke-type reaction | journalirjpac.com |
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties while retaining its intended biological activity. In the context of pyridinone research, the pyridone moiety itself is considered a bioisosteric replacement for pyridine-N-oxide. nih.gov This is because the pyridone can exist in tautomeric equilibrium with its corresponding hydroxyl-pyridine form, and it possesses similar hydrogen bonding capabilities to pyridine-N-oxide. nih.gov This substitution can enhance metabolic stability without losing the essential electronic features required for molecular interactions. nih.gov
Another concept, termed the "bridging hypothesis," suggests that a 2-difluoromethylpyridine group could serve as an isostere of pyridine-N-oxide, with the pyridone/2-hydroxypyridine tautomers acting as the conceptual bridge between the two. nih.gov This highlights the versatility of the pyridinone scaffold in designing molecules with tailored properties. Research on 1,2,4-triazolo[1,5-a]pyrimidine (1,2,4-TAP) derivatives has also shown that this heterocyclic system can serve as a bioisostere for purine (B94841) scaffolds, N-acetylated lysine, and carboxylic acid, demonstrating a broader principle applied to related nitrogen-containing heterocycles. mdpi.comscilit.com
Advanced Spectroscopic, Crystallographic, and Computational Approaches for 1,2,6 Trimethyl 4 1h Pyridinone Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,2,6-Trimethyl-4(1H)-pyridinone in solution and for studying its dynamic properties. By analyzing the magnetic behavior of its atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.
Multi-dimensional NMR Techniques (e.g., 1D, 2D NMR)
One-dimensional (1D) NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the different methyl groups and the ring protons. The N-methyl group (at position 1) would likely appear as a singlet, as would the two methyl groups at the C2 and C6 positions. The two vinylic protons on the pyridinone ring (at C3 and C5) would also produce signals, likely appearing as singlets due to the substitution pattern.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. bas.bg Key signals would include those for the carbonyl carbon (C4), the olefinic carbons (C3 and C5), the substituted ring carbons (C2 and C6), and the three methyl carbons. bas.bg The carbonyl carbon is typically observed significantly downfield (e.g., >160 ppm).
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and revealing the connectivity between atoms. epfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com While this compound has isolated ring protons, COSY could reveal long-range couplings if present.
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates proton signals with the carbon signals of the atoms they are directly attached to. epfl.ch It would definitively link the ¹H signals of the methyl groups and ring protons to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu It is crucial for identifying quaternary carbons (like C2, C4, and C6) that have no attached protons and for piecing together the molecular skeleton by showing long-range connectivities. sdsu.edu For example, the protons of the C2-methyl group would show an HMBC correlation to the C2, C3, and potentially the N-methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for similar structures like 2,4,6-trimethyl pyridine (B92270) and other pyridinones. Actual experimental values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₃ | ~3.4 | ~40 |
| C2-CH₃ | ~2.3 | ~20 |
| C6-CH₃ | ~2.3 | ~20 |
| C3-H | ~6.0 | ~110 |
| C5-H | ~6.0 | ~110 |
| C2 | - | ~155 |
| C3 | - | ~110 |
| C4=O | - | ~175 |
| C5 | - | ~110 |
| C6 | - | ~155 |
Solid-State NMR and Solution-State Studies
While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. researchgate.net In solution, anisotropic interactions are averaged out, leading to sharp spectral lines. mdpi.com In the solid state, these interactions are not averaged, resulting in much broader signals. researchgate.net
Special techniques like Magic-Angle Spinning (MAS) are employed in ssNMR to reduce this broadening and obtain higher resolution spectra. reddit.com A comparison between solution and solid-state NMR spectra can reveal differences in conformation, packing effects, and intermolecular interactions, such as hydrogen bonding, that are present in the solid state but absent in solution. quora.com For pyridinone structures, ssNMR is particularly useful for studying tautomerism (e.g., the lactam vs. lactim form) and protonation states in the solid phase. mdpi.comwikipedia.org
Mass Spectrometry (MS) for Molecular Weight, Fragment Analysis, and Reaction Monitoring
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the molecule. nih.gov For this compound, with a chemical formula of C₈H₁₁NO, the nominal molecular weight is 137 g/mol . sigmaaldrich.com HRMS would be able to confirm the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass but different elemental compositions. miamioh.edu
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (usually the molecular ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. nih.gov This process provides detailed structural information. For this compound, characteristic fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 122.
Loss of carbon monoxide (CO) from the pyridinone ring, leading to a significant fragment.
Cleavage of the N-CH₃ bond.
By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed.
Table 2: Predicted HRMS Data and Potential MS/MS Fragments for this compound
| Analysis Type | Measurement | Predicted Value (m/z) | Information Gained |
| HRMS | Exact Mass of [M+H]⁺ | 138.0913 | Confirms elemental formula C₈H₁₂NO⁺ |
| MS/MS | Fragment 1 | 123.0682 | Loss of methyl group ([M-CH₃]⁺) |
| MS/MS | Fragment 2 | 110.0808 | Loss of carbon monoxide ([M-CO]⁺) |
| MS/MS | Fragment 3 | 95.0553 | Loss of CO and a methyl group |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a "molecular fingerprint" and are excellent for identifying the functional groups present in this compound.
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration, expected in the region of 1640-1680 cm⁻¹. The exact position can indicate the degree of conjugation and intermolecular hydrogen bonding.
C=C and C-N Stretches: The pyridinone ring will exhibit C=C and C-N stretching vibrations, typically found in the 1400-1600 cm⁻¹ region.
C-H Bends and Stretches: Vibrations associated with the methyl groups (stretching around 2850-3000 cm⁻¹) and the ring C-H bonds (stretching just above 3000 cm⁻¹) would also be present.
Raman spectroscopy, which relies on inelastic scattering of light, often provides complementary information. While the C=O stretch is strong in the IR, C=C double bonds of the ring often give rise to strong signals in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| C=O | Stretch | 1640 - 1680 | Strong |
| C=C | Stretch | 1550 - 1620 | Medium to Strong |
| C-N | Stretch | 1300 - 1400 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium to Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique would provide an unambiguous confirmation of the molecular structure of this compound, including precise bond lengths, bond angles, and torsional angles.
The analysis of a suitable single crystal would reveal:
Molecular Conformation: The planarity or puckering of the pyridinone ring.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice. This includes identifying any hydrogen bonds (e.g., C-H···O interactions) or π–π stacking interactions between the aromatic rings, which govern the supramolecular architecture. nih.gov
Tautomeric Form: It would definitively establish that the compound exists in the 4(1H)-pyridinone (lactam) form in the solid state, as opposed to the 4-hydroxypyridine (B47283) (lactim) tautomer. acs.org
While specific crystallographic data for this compound is not publicly available, analysis of related pyridinone structures shows that the N-C and C-O bond lengths are consistent with a lactam form. acs.org
Table 4: Representative Crystallographic Data from a Related Pyridinone Structure (Note: Data is for a comparable pyridinone derivative and illustrates the type of information obtained from X-ray crystallography.) acs.org
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice | Monoclinic |
| Space Group | The specific symmetry group of the crystal | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a=8.5 Å, b=10.2 Å, c=9.8 Å, β=95° |
| Bond Length (C=O) | The distance between the carbon and oxygen of the carbonyl | ~1.24 Å |
| Bond Length (N-C_ring) | The distance between the nitrogen and adjacent ring carbons | ~1.37 Å |
| Intermolecular Interactions | Observed non-covalent bonds | Hydrogen bonding (N-H···O), π-stacking |
Theoretical and Computational Chemistry Applications
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
There is a notable absence of specific published research that employs Density Functional Theory (DFT) to investigate the electronic structure and reactivity of this compound. DFT is a widely used method to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors. nih.gov For instance, studies on related heterocyclic compounds like quinolinones have utilized DFT to analyze tautomeric stability and electronic properties, often employing functionals like B3LYP and M06-2X with various basis sets. nih.gov Such analyses for this compound would provide valuable insights into its kinetic stability and regions susceptible to electrophilic or nucleophilic attack, but this research has yet to be published.
Molecular Dynamics Simulations of Compound Interactions
Similarly, there are no specific molecular dynamics (MD) simulation studies available in the scientific literature for this compound. MD simulations are instrumental in understanding the behavior of a compound in a solution or its interaction with biological macromolecules by simulating the atomic movements over time. Research on other heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives, has used MD simulations to study their conformations and interaction energies in different media, like water or acidic solutions. nih.gov Applying MD simulations to this compound could elucidate its solvation characteristics and its potential binding modes with various targets, which remains a prospective area for research.
Quantum Chemical Calculations for Spectroscopic Property Prediction and Conformation Analysis
Detailed quantum chemical calculations for predicting the spectroscopic properties (e.g., IR, Raman) and for performing a thorough conformational analysis of this compound are not documented in existing literature. These computational methods are crucial for interpreting experimental spectra and understanding the molecule's three-dimensional structure. For example, DFT calculations have been successfully used to predict the FT-IR and Raman spectra of compounds like methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, with good agreement between theoretical and experimental data. nih.gov A similar investigation into this compound would involve optimizing its geometry, calculating vibrational frequencies, and analyzing the potential energy surface to identify stable conformers. The absence of such studies indicates a gap in the comprehensive characterization of this molecule.
Biological Activities and Mechanisms of Action of 1,2,6 Trimethyl 4 1h Pyridinone in in Vitro and Research Models
In Vitro Enzyme Modulation and Inhibition Mechanisms
Currently, there is a lack of specific studies identifying the direct enzyme targets of 1,2,6-Trimethyl-4(1H)-pyridinone. Research on other pyridinone derivatives suggests potential for enzyme interaction, but direct evidence and kinetic studies for this specific compound are not available.
Identification of Specific Enzyme Targets and Kinetic Studies
No specific enzyme targets for this compound have been identified in the reviewed literature. Consequently, kinetic data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) are not available.
Mechanistic Pathways of Enzyme Inhibition
Without identified enzyme targets, the mechanistic pathways of enzyme inhibition for this compound remain unelucidated.
Receptor Binding and Intracellular Signaling Pathway Modulation Research
There is currently no available research data on the receptor binding properties of this compound. Similarly, its effects on intracellular signaling pathways have not been documented in scientific studies.
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
Specific studies on the direct interaction of this compound with biological macromolecules such as DNA and proteins are not present in the available literature. While a study on a vanadium complex of a different pyridinone derivative, 1-methyl-2-ethyl-3-hydroxy-4(1H)-pyridinone, showed interaction with the model protein hen egg white lysozyme, these findings cannot be directly extrapolated to this compound nih.gov.
Cellular Assays and Phenotypic Screening in Research Models (e.g., cell lines, bacterial/fungal cultures)
Information regarding the effects of this compound in cellular assays and phenotypic screening is not available in the public domain.
Anti-Microbial Activity Mechanisms
While various pyridine (B92270) and pyridinone derivatives have demonstrated antimicrobial and antifungal activities, specific studies detailing the anti-microbial activity and mechanisms of this compound are absent from the current body of scientific literature johnshopkins.edunih.govnih.govnih.govmdpi.comresearchgate.netsigmaaldrich.comresearchgate.net. Research on other pyridinone compounds suggests that potential mechanisms could involve the disruption of cell permeability and inhibition of macromolecular synthesis nih.gov. For instance, studies on other pyridinone derivatives have shown fungitoxic activity attributed to the inhibition of precursor uptake for macromolecular syntheses and alteration of cell permeability nih.gov. However, it is crucial to note that these mechanisms have not been demonstrated for this compound specifically.
Anti-Inflammatory Modulatory Research
While direct and extensive research on the anti-inflammatory properties of this compound is limited, the broader class of pyridinone derivatives has been a subject of scientific interest for their potential to modulate inflammatory pathways. Studies on related pyridinone compounds suggest that this chemical family may exert anti-inflammatory effects through various mechanisms.
Derivatives of pyridin-4-one are recognized for their iron-chelating properties, which may contribute to their anti-inflammatory effects. Key enzymes in the inflammatory cascade, such as cyclooxygenase and lipoxygenase, are heme-dependent, and their activity can be influenced by the availability of iron. Research on new derivatives of 3-hydroxy-pyridine-4-one has demonstrated significant anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema. The anti-inflammatory action of these related compounds is thought to be linked to their iron-chelating capabilities.
Furthermore, the pyridinone core structure is a key feature in various molecules that exhibit anti-inflammatory properties. However, it is crucial to note that these findings are based on derivatives and not on this compound itself. Therefore, dedicated studies are required to determine if this specific compound shares similar anti-inflammatory potential and to elucidate its precise mechanisms of action.
Table 1: Summary of Anti-Inflammatory Research on Related Pyridinone Derivatives
| Compound Class | Research Model | Observed Effects | Potential Mechanism of Action |
| Pyridin-4-one Derivatives | In vivo (animal models) | Reduction of edema and inflammation | Iron chelation, potential inhibition of heme-dependent inflammatory enzymes |
| 3-Hydroxy-pyridine-4-one Derivatives | In vivo (animal models) | Significant anti-inflammatory activity | Iron-chelating properties |
This table is based on research on the broader class of pyridinone derivatives and does not represent direct findings for this compound.
Other Investigational Biological Activities (e.g., antiproliferative activity against cancer cell lines, antioxidant)
In addition to anti-inflammatory research, the broader family of pyridinone and pyridine derivatives has been investigated for other potential therapeutic applications, including anticancer and antioxidant activities.
Antiproliferative Activity:
The pyridinone scaffold is present in numerous compounds that have demonstrated antiproliferative effects against various cancer cell lines. frontiersin.org Research into novel pyridine derivatives has shown that these compounds can exhibit cytotoxic effects against human cancer cell lines, including leukemia, lung, breast, and colon cancers. For example, certain phosphanylidene derivatives of pyridine have been identified as potent antiproliferative agents in vitro.
Studies on adamantyl-substituted pyridin-4-ones have also revealed moderate to strong antiproliferative activity against cell lines such as HCT 116 (colon carcinoma), H 460 (lung carcinoma), and MCF-7 (breast carcinoma). nih.gov These findings highlight the potential of the pyridinone core in the development of new anticancer agents. However, specific studies on the antiproliferative effects of this compound are needed to ascertain its activity in this area.
Antioxidant Activity:
The antioxidant potential of pyridinone derivatives is another area of active investigation. Some novel thiazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their ability to scavenge free radicals, a key component of antioxidant activity. Similarly, new pyridines containing gallate moieties have shown promising results in antioxidant assays. researchgate.net The antioxidant properties of these compounds are often attributed to their chemical structure and ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species. As with its other potential biological activities, direct evidence of the antioxidant capacity of this compound is currently lacking in the scientific literature.
Table 2: Investigational Biological Activities of Related Pyridinone and Pyridine Derivatives
| Biological Activity | Compound Class | Research Model | Key Findings |
| Antiproliferative | Novel Pyridine Derivatives | In vitro (cancer cell lines) | Significant cytotoxic effects against various human cancer cell lines. |
| Antiproliferative | Adamantyl Pyridin-4-ones | In vitro (cancer cell lines) | Moderate to strong antiproliferative activity against colon, lung, and breast cancer cells. nih.gov |
| Antioxidant | Thiazolo[4,5-b]pyridine Derivatives | In vitro (DPPH assay) | Demonstrated free radical scavenging activity. |
| Antioxidant | Pyridines with Gallate Moieties | In vitro assays | Showed stronger DPPH scavenging activity compared to other compounds. researchgate.net |
This table summarizes findings from research on related pyridine and pyridinone derivatives and does not represent direct experimental results for this compound.
Applications and Emerging Research Areas of 1,2,6 Trimethyl 4 1h Pyridinone in Non Clinical Fields
1,2,6-Trimethyl-4(1H)-pyridinone as a Synthetic Building Block in Organic Chemistry.mdpi.comresearchgate.netsigmaaldrich.com
The utility of this compound as a foundational molecule in organic synthesis is significant. Organic building blocks are functionalized molecules that serve as the primary components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The pyridinone core, in particular, offers multiple sites for derivatization, making it a valuable scaffold in the construction of diverse chemical entities. frontiersin.orgnih.gov
Precursor in Heterocyclic Synthesis and Complex Molecule Construction.mdpi.comresearchgate.netaskpharmacy.net
The structure of this compound, featuring a substituted pyridinone ring, positions it as a key precursor in the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.net Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. frontiersin.orgmdpi.com The reactivity of the pyridinone ring allows for various chemical transformations, enabling the construction of fused-ring systems and other intricate molecular frameworks. askpharmacy.net For instance, pyridinone derivatives can undergo cycloaddition reactions to form polycyclic structures.
Derivatives of pyridinone are instrumental in the synthesis of a variety of biologically active molecules. researchgate.netresearchgate.netnih.gov The core structure can be modified at several positions, influencing the physicochemical properties and biological activity of the resulting compounds. frontiersin.orgnih.gov This adaptability makes pyridinone-based building blocks, including this compound, valuable in the development of new chemical entities with potential applications in various fields.
Ligand Design in Organometallic Chemistry Research.mdpi.com
In the realm of organometallic chemistry, the design of ligands is crucial for modulating the properties and reactivity of metal complexes. mlsu.ac.in Pyridinone-based structures, such as this compound, can function as ligands, binding to metal centers through their nitrogen and oxygen atoms. researchgate.net The electronic properties of the pyridinone ring can be tuned by the substituents, which in turn influences the nature of the metal-ligand bond. libretexts.org
The ability of these ligands to stabilize different oxidation states of metals and to influence the steric and electronic environment around the metal center is a key area of research. uomustansiriyah.edu.iq For example, pyridinophane ligands, which are macrocyclic compounds containing pyridinone moieties, have been shown to impose unusual coordination geometries on metal ions. researchgate.net This can lead to the development of novel catalysts and materials with unique properties. The versatility of the pyridinone scaffold allows for the synthesis of a wide array of ligands with tailored properties for specific applications in catalysis and materials science. sigmaaldrich.comresearchgate.net
Contributions to Materials Science Research.askpharmacy.net
The unique chemical properties of this compound and its derivatives also lend themselves to applications in materials science, particularly in the fields of polymer chemistry and the development of functional materials. askpharmacy.net
Polymer Chemistry and Monomer Applications.askpharmacy.net
While direct applications of this compound as a monomer may not be extensively documented, the functional groups present on the pyridinone ring system offer potential for its incorporation into polymer chains. The synthesis of polymers with heterocyclic units in their backbone or as pendant groups can lead to materials with enhanced thermal stability, specific optical properties, or unique recognition capabilities. The field of polymer chemistry often utilizes functionalized building blocks to create polymers with desired characteristics.
Development of Functional Materials.askpharmacy.net
Functional materials are designed to possess specific properties that enable them to perform a particular function. The pyridinone scaffold is a component in the design of various functional materials. askpharmacy.net For instance, the ability of pyridinones to participate in hydrogen bonding and to coordinate with metal ions makes them attractive for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). These materials have potential applications in areas such as gas storage, separation, and catalysis. The incorporation of pyridinone units into larger molecular structures can impart desirable electronic and photophysical properties, leading to the development of materials for optical and electronic applications. mdpi.com
Analytical Chemistry Method Development and Standards.chemisgroup.us
In analytical chemistry, the development of robust and reliable methods is essential for the accurate quantification of chemical compounds. omicsonline.orgijrpb.com While specific analytical methods for this compound are not extensively detailed in the provided context, the general principles of analytical method development would apply. This includes the use of techniques such as High-Performance Liquid Chromatography (HPLC) for separation and quantification. researchgate.net
For a novel synthetic compound like a pyridine (B92270) derivative, a typical method development and validation process would involve: researchgate.net
Synthesis and Characterization: The initial step is the synthesis and confirmation of the compound's structure using spectroscopic methods like IR and NMR. researchgate.net
Method Validation: The analytical method is then validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net This involves assessing parameters like precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), linearity, and robustness. omicsonline.orgresearchgate.net
The development of such a validated analytical method is crucial for quality control during synthesis and for any subsequent studies involving the compound. omicsonline.org
Research on Environmental and Ecological Applications of this compound Remains Limited
Initial investigations into the non-clinical applications of the chemical compound this compound in environmental and ecological fields have revealed a significant gap in dedicated research. Extensive searches of scientific literature and environmental databases have not yielded specific studies on its direct impact or potential uses within these domains.
Currently, there is a lack of published research detailing the environmental fate, ecological footprint, or any developed applications of this compound in areas such as soil or water analysis, bioremediation, or as an environmental tracer. Consequently, no data is available to populate tables on its environmental persistence, bioaccumulation potential, or toxicity to various ecological receptors.
While information on the general chemical and physical properties of the compound is available, this does not extend to specific environmental or ecological research findings. The scientific community has yet to focus on this particular compound's role or interaction with different environmental matrices.
Future research would be necessary to explore and understand any potential environmental and ecological significance of this compound. Such studies would need to investigate its behavior and effects in various ecosystems to ascertain any possible applications or environmental considerations.
Challenges and Future Directions in 1,2,6 Trimethyl 4 1h Pyridinone Research
Overcoming Synthetic Complexities for Advanced Derivatives
The synthesis of the basic pyridinone ring can be approached in two primary ways: functionalizing a pre-existing pyridine (B92270) ring or constructing the ring through the cyclic condensation of precursors. nih.gov Common strategies include the Guareschi–Thorpe condensation, which reacts a cyanoacetamide with a 1,3-diketone to yield highly substituted 2-pyridones, a method related to the Hantzsch pyridine synthesis. beilstein-journals.org Another route involves converting a 2-pyrone into the corresponding 2-pyridone using an ammonia (B1221849) source. beilstein-journals.org
However, the creation of advanced derivatives of 1,2,6-Trimethyl-4(1H)-pyridinone presents significant challenges. A primary hurdle is achieving regioselective functionalization at specific positions on the pyridinone core. researchgate.net Traditional methods may lack the precision needed to install functional groups at desired locations without affecting other reactive sites.
Recent advancements aim to address these complexities. For instance, research into the C(6)–H functionalization of 2-pyridones has shown success using a manganese(I) catalyst to enable alkylation with maleimide, leading to succinimide (B58015) derivatives with potential bioactivity. researchgate.net Similarly, palladium-catalyzed oxidative coupling, sometimes enhanced with oxidants like Manganese(IV) oxide (MnO2), represents another strategy for creating C-C bonds between pyridine-type units, although controlling the extent of dimerization versus trimerization remains a challenge. acs.org The development of protocols for complex structures like 2,4,6-triarylpyridines, which are key building blocks for advanced materials, further highlights the ongoing effort to control the synthesis of highly substituted pyridine scaffolds. rsc.org
Interactive Table: Synthetic Approaches for Pyridinone Scaffolds
| Method | Description | Precursors | Key Features | Citations |
| Guareschi–Thorpe Condensation | A classic method for synthesizing highly substituted 2-pyridones. | Cyanoacetamide, 1,3-Diketone | Provides access to a wide range of products with well-defined regioselectivity. | beilstein-journals.org |
| 2-Pyrone Conversion | The parent 2-pyrone is converted to the 2-pyridone via exchange with an ammonia source. | 2-Pyrone, Ammonia source (e.g., NH4Cl) | A direct method for accessing the core pyridone structure. | beilstein-journals.org |
| One-Pot Synthesis | A one-pot reaction using L-proline as a catalyst to form 2-(1H)-pyridinone. | Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | Proceeds efficiently with broad functional group tolerance in an eco-friendly manner. | nih.gov |
| Mn(I)-Catalyzed C-H Alkylation | Selective functionalization at the C(6) position of 2-pyridones. | 2-Pyridone, Maleimide, Manganese(I) catalyst | Enables the synthesis of succinimide derivatives with potential bioactivity. | researchgate.net |
Deepening Mechanistic Understanding of Pyridinone Reactivity and Transformations
A deeper understanding of the reaction mechanisms involving the pyridinone ring is crucial for its strategic use in synthesis. The reactivity of the pyridinone core is influenced by the heteroatoms within the ring. For example, studies on the acid-catalyzed hydrogen exchange of the related 2,6-dimethyl-4-pyridone have provided insights into the rates of electrophilic substitution on the ring. rsc.org
Pyridinones can undergo significant structural changes through ring transformation reactions. One well-studied mechanism is the nucleophilic-type ring transformation, where electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, react with nucleophiles. nih.gov This process involves the addition of the nucleophile, subsequent cleavage of C-C bonds, and elimination of a leaving group to form a new ring system. nih.gov In some cases, the pyridone can serve as a synthetic equivalent for unstable intermediates like nitromalonaldehyde. nih.gov
More contemporary research explores photocatalytic transformations. Visible-light-mediated reactions using photocatalysts can generate radical intermediates from pyridinium-based precursors. acs.org A proposed mechanism involves a single electron transfer (SET) from the excited photocatalyst to an N-aminopyridinium salt, generating an amidyl radical. acs.org This radical can then add to a heterocyclic substrate, leading to a functionalized product after a subsequent oxidation and deprotonation sequence, which regenerates the photocatalyst. acs.org Understanding such transition-metal-free reaction pathways opens new avenues for creating complex molecules under mild conditions. acs.org
Development of Novel Research Probes and Tools Based on this compound
The inherent properties of the pyridinone scaffold make it an excellent platform for developing novel research probes and tools. The ability to modify the polarity, lipophilicity, and hydrogen-bonding characteristics of the molecule by adding different substituents allows for the fine-tuning of its properties for specific applications. nih.gov
One significant application is in the development of metal chelators. The 3-hydroxy-4-pyridinone (3,4-HPO) scaffold, for instance, has been used to create high-affinity, selective iron chelators. nih.gov By coupling these chelating agents to a fluorophore, researchers have developed fluorescent probes that can be used to study bacterial iron deprivation, serving as tools in the investigation of new antibacterial strategies. nih.gov
Furthermore, derivatives of pyridinones can act as reactive tools in organic synthesis. N-aminopyridinium salts, which can be prepared from pyridines, serve as important precursors to amidyl radicals in photoredox-catalyzed reactions. acs.org In this context, the pyridinone-derived structure is not the final product but a tool that enables specific chemical transformations, such as the C-H functionalization of other heterocycles. acs.org This dual role as both a stable scaffold and a precursor to reactive intermediates underscores the versatility of pyridinone chemistry in developing new research tools.
Strategic Integration of Computational and Experimental Methodologies
The synergy between computational and experimental chemistry is a powerful strategy for accelerating research and gaining deeper insights into the behavior of molecules like this compound. rsc.orgnih.gov Integrating these methodologies allows researchers to move beyond intuition-based discovery, screen large numbers of virtual compounds, and better understand the structure and properties of materials. nih.gov
A prime example of this integration is the study of metal complexes. Researchers can synthesize and characterize a complex experimentally using techniques like X-ray diffraction, IR, and NMR spectroscopy. rsc.org Concurrently, computational tools such as molecular docking can be used to predict the biological targets of these complexes. rsc.org This combined approach was successfully used to identify geranylgeranyl pyrophosphate synthase as the likely target for certain Zn(II) hydrazone complexes, a finding that would be difficult to achieve by experimental means alone. rsc.org
Computational chemistry offers a wide array of tools applicable to pyridinone research. Quantum mechanical calculations, including Density Functional Theory (DFT), can predict the electronic properties of catalysts and molecules, while molecular dynamics simulations can study phenomena over various time and length scales. princeton.edu The increasing availability of open-source software and machine learning algorithms further lowers the barrier to entry for integrating these powerful predictive tools into experimental workflows. nih.govresearchgate.net This strategic combination helps to guide synthetic efforts, explain experimental observations, and predict the properties of novel this compound derivatives. nih.gov
Interactive Table: Integration of Computational and Experimental Techniques
| Technique | Application in Pyridinone Research | Purpose | Citations |
| Experimental: X-ray Crystallography, NMR, IR | Characterization of synthesized pyridinone derivatives and their metal complexes. | Determine the precise 3D structure and bonding of molecules. | rsc.org |
| Computational: Molecular Docking | Predicting the interaction of pyridinone derivatives with biological targets (e.g., enzymes). | Identify potential mechanisms of action and guide the design of more potent compounds. | rsc.org |
| Computational: Density Functional Theory (DFT) | Calculating the electronic properties of pyridinone-based catalysts and molecules. | Predict reactivity, stability, and spectroscopic properties. | princeton.edu |
| Computational: Machine Learning | Screening virtual libraries of pyridinone derivatives for desired properties. | Accelerate the discovery of new materials and drug candidates by prioritizing synthesis. | nih.govnih.gov |
Identifying Underexplored Biological Pathways in Research Models
Pyridinone-containing compounds are known to exhibit a wide spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. nih.gov A key future direction is to move beyond these established activities and identify novel or underexplored biological pathways that can be modulated by derivatives of this compound.
Computational methods are instrumental in this search. For example, molecular docking studies on certain metal complexes of a pyridinone-related ligand predicted that geranylgeranyl pyrophosphate synthase, an enzyme crucial for sterol biosynthesis, is a probable biological target. rsc.org This points to a specific and potentially underexplored pathway for the observed antifungal activity of these compounds. rsc.org
Another promising area is the inhibition of protein kinases. Cyclin-dependent kinases (CDK), particularly CDK4/6, are critical regulators of the cell cycle and have been identified as attractive targets for cancer therapy. nih.gov The discovery of a novel class of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives, which contain a pyridinone-like core, as potent CDK4/6 inhibitors demonstrates that this scaffold can be adapted to target specific and critical cancer-related pathways. nih.gov Given the broad range of known activities, it is highly probable that derivatives of this compound could be developed to interact with other kinases, histone deacetylases (HDACs), or isocitrate dehydrogenases (IDHs), representing significant opportunities for future research. nih.gov
Expanding the Scope of Non-Biological and Advanced Applications
While much of the focus on pyridinones is in medicinal chemistry, a significant future direction lies in exploring their non-biological and advanced materials applications. The structural features of the this compound scaffold make it a candidate for use as a building block in materials science.
For instance, highly substituted pyridine scaffolds, such as 2,4,6-triarylpyridines, are recognized as key components in the design of advanced materials, metal-organic frameworks (MOFs), and supramolecules. rsc.org The this compound core, with its potential for derivatization at multiple positions, could similarly serve as a versatile ligand or node in the construction of such complex architectures.
The chelating properties of pyridinones, particularly 3-hydroxy-4-pyridinones, are well-established in a biological context for iron sequestration. nih.gov These same metal-coordinating abilities could be harnessed for applications in catalysis, where the pyridinone ligand could stabilize a metal center, or in the development of chemical sensors. Furthermore, the involvement of pyridinium (B92312) salts in photoredox catalysis suggests that the pyridinone scaffold could be incorporated into light-responsive materials or used to develop new photocatalytic systems. acs.org Exploring these avenues could significantly broaden the utility of this compound beyond its current applications.
Q & A
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve the pharmacological profile of this compound derivatives?
- Methodological Answer : Design a derivative library with systematic substitutions (e.g., halogens at C-5, aryl groups at N-1). Test against primary and counter-screening targets. Use clustering analysis (PCA) to correlate structural features with activity. Prioritize derivatives with >10-fold selectivity in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
